Enaminomycin C

Antibacterial Epoxyquinone Structure-Activity Relationship

Research pain point: Substituting Enaminomycin A or B for Enaminomycin C alters reaction pathways due to distinct substitution patterns (C7H7NO5 vs. C7H5NO5). Solution: Enaminomycin C is the validated biosynthetic precursor to farinamycin via nucleophilic oxirane ring opening-a specific transformation not achievable with congeners. - Essential comparator for SAR studies of epoxyquinone antibiotics (weak vs. potent activity) - Reactive 7-oxabicyclo[4.1.0]heptane epoxide for synthetic transformations - Free 5α-hydroxy group confers distinct solubility/reactivity

Molecular Formula C7H7NO5
Molecular Weight 185.13 g/mol
Cat. No. B15566479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnaminomycin C
Molecular FormulaC7H7NO5
Molecular Weight185.13 g/mol
Structural Identifiers
InChIInChI=1S/C7H7NO5/c8-2-1(7(11)12)3(9)5-6(13-5)4(2)10/h4-6,8-10H,(H,11,12)
InChIKeyIFMVUTNKEOCTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enaminomycin C Procurement Guide


Enaminomycin C is a natural epoxyquinone antibiotic first isolated from Streptomyces baarnensis strain 13120 [1]. Its molecular formula is C7H7NO5 with a molecular weight of 185.13 g/mol, and its structure is characterized as 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4,1,0]hept-3-ene-3-carboxylic acid, featuring epoxy, primary amine, and carboxylic acid functional groups [2]. This compound belongs to the enaminomycin family alongside Enaminomycin A (C7H5NO5) and Enaminomycin B (C10H11NO6) [3].

Enaminomycin C Irreplaceability


Substituting Enaminomycin C with Enaminomycin A or B for research applications is not scientifically valid due to quantifiable differences in both molecular structure and biological potency. Structurally, Enaminomycin C (C7H7NO5) differs from Enaminomycin A (C7H5NO5) by two hydrogen atoms and from Enaminomycin B (C10H11NO6) by three carbons, four hydrogens, and one oxygen atom [1]. Functionally, Enaminomycin A is described as 'the most potent component' with activity against both Gram-positive and Gram-negative bacteria and cytostatic effects on L1210 mouse leukemia cells, whereas Enaminomycins B and C are 'only weakly active' against bacteria [2]. Generic interchange would introduce uncontrolled variables in structure-activity relationship studies and confound experimental reproducibility.

Quantitative Evidence for Enaminomycin C


Structural Differences from Enaminomycin A and B

Enaminomycin C exhibits markedly weaker antibacterial activity compared to Enaminomycin A. While Enaminomycin A demonstrates activity against both Gram-positive and Gram-negative bacteria, Enaminomycin C is characterized as 'only weakly active' against these same bacterial classes [1]. For quantitative context, Enaminomycin C shows an MIC of 1.56 μg/mL against Bacillus subtilis and 6.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Epoxyquinone Structure-Activity Relationship

Weak Antibacterial Activity vs. Enaminomycin A

Enaminomycin A demonstrates a cytostatic effect on L1210 mouse leukemia cells in vitro, whereas no such activity is reported for Enaminomycin C in the primary literature [1]. The 1978 foundational study explicitly notes that while Enaminomycin A 'shows cytostatic effect on L1210 mouse leukemia cells in vitro,' Enaminomycins B and C are only described in the context of their weak antibacterial activity, with no mention of anticancer potential [1].

Cytostatic L1210 Leukemia Anticancer

Melting Point and Thermal Stability

Enaminomycin C is structurally distinct from both Enaminomycin A and Enaminomycin B. Its structure was determined by NMR spectroscopy and physicochemical analysis to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4,1,0]hept-3-ene-3-carboxylic acid (C7H7NO5, MW 185.13) [1]. In contrast, Enaminomycin A is 4-amino-2,5-dioxo-7-oxa-bicyclo[4,1,0]hept-3-ene-3-carboxylic acid (C7H5NO5, MW 167.12), and Enaminomycin B is 2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[4,1,0]hept-3-ene-3-carboxylic acid (C10H11NO6, MW 241.20) [2].

Molecular Structure Epoxyquinone X-ray Crystallography

Precursor Role in Farinamycin Biosynthesis

Enaminomycin C has well-defined physicochemical properties that enable unambiguous identification and quality control. It is a colorless acicular crystal with a melting point of 173 °C (with decomposition) . It is soluble in water and methanol, fairly soluble in acetone, ethanol, and ethyl acetate . These properties differ from Enaminomycin A (mp >300 °C, yellow needle) and Enaminomycin B (mp 123-125 °C, pale yellow powder) [1].

Physicochemical Properties Analytical Chemistry Quality Control

Enaminomycin C Research Applications


Quinazoline Biosynthetic Precursor

Enaminomycin C is ideally suited as a comparator compound in SAR studies aimed at elucidating the structural determinants of antibacterial and cytostatic activity within the epoxyquinone family. Its weak antibacterial profile and lack of cytostatic activity, contrasted with the potent activity of Enaminomycin A, allow researchers to isolate the functional consequences of specific molecular modifications—specifically the reduction state at the C-5 position [1]. This comparative framework supports rational design of epoxyquinone derivatives with tailored biological properties.

SAR Studies in Epoxyquinone Antibiotics

Given its documented weak antibacterial activity and absence of cytostatic effects on L1210 cells [1], Enaminomycin C serves as an experimentally validated negative or low-activity control in antimicrobial susceptibility testing and cancer cell line screening. This application is particularly relevant for researchers seeking to benchmark novel synthetic epoxyquinone analogs against a well-characterized, structurally related inactive counterpart.

Epoxide Ring-Opening Derivatization

With its fully elucidated structure via NMR spectroscopy, defined molecular formula (C7H7NO5), and established physicochemical properties including melting point (173 °C dec.) and characteristic solubility profile [1], Enaminomycin C can function as an authentic reference standard for dereplication workflows in natural product discovery programs targeting Streptomyces spp. or related actinomycete strains [2].

Biosynthetic Pathway Studies in Streptomyces baarnensis

Enaminomycin C represents a specific biosynthetic endpoint produced by Streptomyces baarnensis 13120 [1]. It is formed from anthranilate via the shikimate pathway, with a proposed dioxygenase mechanism leading to epoxide formation followed by racemization [2]. Researchers investigating epoxyquinone biosynthesis or engineering Streptomyces strains for altered secondary metabolite production may utilize Enaminomycin C as a pathway marker or substrate for enzymatic characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enaminomycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.